KY1220

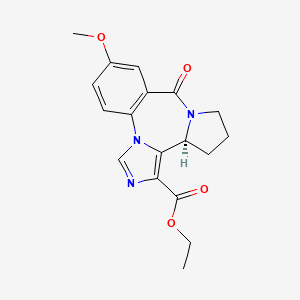

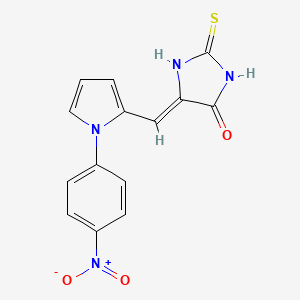

描述

The compound is an organic molecule with a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a nitrophenyl group (a benzene ring with a nitro group), and an imidazolidinone group (a five-membered ring with two nitrogen atoms and a carbonyl group). These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of its functional groups. The nitro group is electron-withdrawing, which can make the molecule more susceptible to nucleophilic attack . The imidazolidinone group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .科学研究应用

Wnt/β-连环蛋白通路调节

KY1220 被认为是Wnt/β-连环蛋白通路调节剂 . Wnt/β-连环蛋白通路在细胞增殖、分化和迁移中起着至关重要的作用。通过调节这条通路,this compound 可能在与这些细胞过程相关的研究中发挥作用。

β-连环蛋白和Ras 失稳

This compound 是一种可以使β-连环蛋白和Ras 失稳的小分子 . 这种特性可能使其在与这些蛋白质发挥重要作用的疾病相关的研究中发挥作用,例如某些类型的癌症。

干细胞研究

鉴于其在 Wnt/β-连环蛋白通路中的作用,this compound 可能在干细胞研究中发挥作用 . Wnt/β-连环蛋白通路在干细胞更新和分化中起着至关重要的作用。

药物开发

This compound 调节 Wnt/β-连环蛋白通路和使β-连环蛋白和Ras 失稳的能力使其成为药物开发的潜在候选者 . 它可能用于开发针对这些通路和蛋白质相关的疾病的治疗方法。

化学生物学

This compound 由于其独特的化学结构及其与β-连环蛋白和Ras 等生物靶标相互作用的能力,可用于化学生物学研究 .

生化测定

This compound 可能用于生化测定 . 它与 Wnt/β-连环蛋白通路的相互作用及其使β-连环蛋白和Ras 失稳的能力可能使其在旨在研究这些蛋白质和通路的测定中发挥作用。

作用机制

Target of Action

KY1220 primarily targets the Wnt/β-catenin pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration. It also destabilizes both β-catenin and Ras , two key proteins involved in cell signaling .

Mode of Action

This compound interacts with its targets by destabilizing both β-catenin and Ras via the Wnt/β-catenin pathway . This destabilization is dose-dependent, meaning the effects increase with higher doses of the compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . By destabilizing β-catenin and Ras, this compound inhibits the activation of this pathway, leading to a decrease in the expression of Wnt target genes .

Result of Action

The destabilization of β-catenin and Ras by this compound leads to a decrease in the activation of the Wnt/β-catenin pathway and a reduction in the expression of Wnt target genes . This results in the inhibition of cell proliferation and transformation .

安全和危害

The safety and hazards associated with a compound depend on its reactivity and toxicity. Compounds with nitro groups can be explosive under certain conditions, and many organic compounds can be harmful or toxic if ingested or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

未来方向

The future research directions for a compound like this could be numerous. Researchers might investigate its potential uses in various fields, such as medicine, materials science, or as a building block for the synthesis of more complex molecules. They might also study its reactivity under various conditions to learn more about its chemical behavior .

属性

IUPAC Name |

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLUAKSJMUPACD-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=C\2/C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)

![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)

![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)

![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)

![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673815.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)

![3-[1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-2-indolyl]-2,2-dimethylpropanoic acid](/img/structure/B1673820.png)